molecular formula C10H8BrN3O2 B8028680 1-benzyl-4-bromo-5-nitro-1H-pyrazole

1-benzyl-4-bromo-5-nitro-1H-pyrazole

Cat. No.: B8028680
M. Wt: 282.09 g/mol
InChI Key: PVNYAPFZVYAVCZ-UHFFFAOYSA-N
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Description

1-benzyl-4-bromo-5-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyl group at the first position, a bromine atom at the fourth position, and a nitro group at the fifth position. These substituents confer unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-bromo-5-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone or an equivalent compound to form the pyrazole ring.

    Bromination: The pyrazole ring is then brominated at the fourth position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Nitration: The final step involves the nitration of the brominated pyrazole using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the fifth position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-bromo-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., potassium carbonate).

    Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 1-benzyl-4-substituted-5-nitro-1H-pyrazoles.

    Reduction: Formation of 1-benzyl-4-bromo-5-amino-1H-pyrazole.

    Oxidation: Formation of 1-carboxybenzyl-4-bromo-5-nitro-1H-pyrazole.

Scientific Research Applications

1-benzyl-4-bromo-5-nitro-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-bromo-5-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-4-chloro-5-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    1-benzyl-4-bromo-3-nitro-1H-pyrazole: Nitro group at the third position instead of the fifth.

    1-phenyl-4-bromo-5-nitro-1H-pyrazole: Phenyl group instead of benzyl group.

Uniqueness

1-benzyl-4-bromo-5-nitro-1H-pyrazole is unique due to the specific combination of substituents, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-benzyl-4-bromo-5-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-9-6-12-13(10(9)14(15)16)7-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNYAPFZVYAVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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